molecular formula C12H15NS2 B14281745 2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole CAS No. 128365-16-2

2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole

Cat. No.: B14281745
CAS No.: 128365-16-2
M. Wt: 237.4 g/mol
InChI Key: VHGGYOWSZDOUAD-UHFFFAOYSA-N
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Description

2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of two methylsulfanyl groups attached to a methylene bridge, which is further connected to a 1-methyl-1H-indole core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-methyl-1H-indole and methylsulfanyl-containing reagents.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium tert-butoxide, to deprotonate the indole nitrogen. This is followed by the addition of a methylsulfanyl-containing reagent, such as methylsulfanyl chloride, to form the desired product.

    Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the methylsulfanyl groups to thiols.

    Substitution: Nucleophilic substitution reactions can occur at the methylsulfanyl groups, where nucleophiles such as amines or alcohols replace the methylsulfanyl groups.

    Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted indoles.

Scientific Research Applications

2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: In biological studies, the compound is used to investigate the role of indole derivatives in cellular processes. It can serve as a probe to study enzyme-substrate interactions and receptor binding.

    Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs targeting specific biological pathways. Its structure can be modified to enhance its pharmacological properties.

    Industry: In the industrial sector, the compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways.

    Pathways Involved: The compound can modulate signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. By affecting these pathways, the compound can influence cellular processes and physiological responses.

Comparison with Similar Compounds

2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole can be compared with other similar compounds to highlight its uniqueness:

Properties

CAS No.

128365-16-2

Molecular Formula

C12H15NS2

Molecular Weight

237.4 g/mol

IUPAC Name

2-[bis(methylsulfanyl)methyl]-1-methylindole

InChI

InChI=1S/C12H15NS2/c1-13-10-7-5-4-6-9(10)8-11(13)12(14-2)15-3/h4-8,12H,1-3H3

InChI Key

VHGGYOWSZDOUAD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(SC)SC

Origin of Product

United States

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